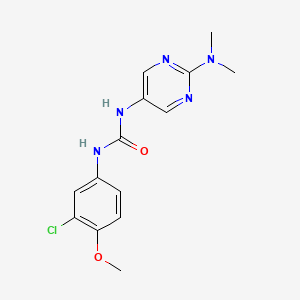
1-(3-Chloro-4-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in cancer treatment and other medical applications. In
Aplicaciones Científicas De Investigación
Urease Inhibitors and Gastric Infections
Urease is an enzyme that catalyzes the hydrolysis of urea, playing a critical role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has highlighted the potential of urea derivatives, including compounds similar to "1-(3-Chloro-4-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea", as urease inhibitors. These inhibitors are explored for their therapeutic potential against gastric and urinary tract infections, aiming to find alternatives with fewer side effects than current treatments (Kosikowska & Berlicki, 2011).
Biosensors and Urea Detection
Advancements in biosensor technology have utilized urea derivatives for the development of urea biosensors. These biosensors are designed for detecting and quantifying urea concentration, which is crucial in diagnosing various critical diseases and in applications across different fields such as agriculture and food preservation. The integration of urea derivatives in biosensors highlights the compound's significance in enhancing analytical methods for health and environmental monitoring (Botewad et al., 2021).
Drug Design and Medicinal Chemistry
Ureas, including the specific compound of interest, play a significant role in drug design due to their unique hydrogen-binding capabilities. These compounds are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Research in this area confirms the importance of urea moiety in medicinal chemistry, stimulating its use as a structural motif in the development of new therapeutic agents (Jagtap et al., 2017).
Supramolecular Chemistry
The compound's relevance extends to supramolecular chemistry, where urea derivatives contribute to the self-assembly of supramolecular capsules. These capsules, derived from calix[4]pyrrole scaffolds and incorporating urea groups, demonstrate the compound's utility in creating structures with potential applications in drug delivery and molecular recognition (Ballester, 2011).
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-20(2)13-16-7-10(8-17-13)19-14(21)18-9-4-5-12(22-3)11(15)6-9/h4-8H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGUALIYFETKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2926117.png)

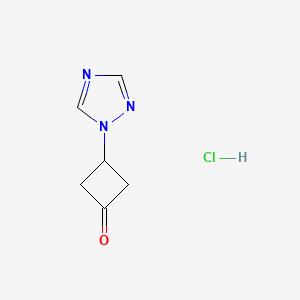
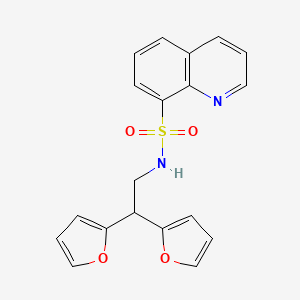
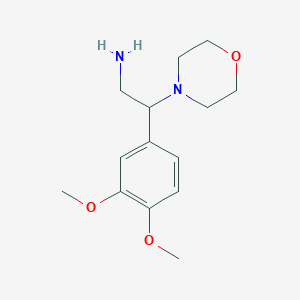
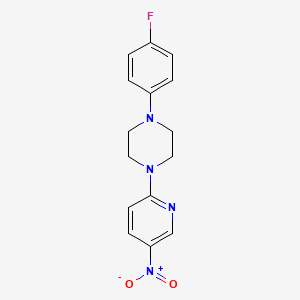
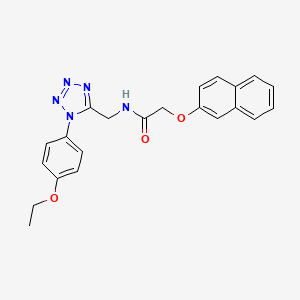

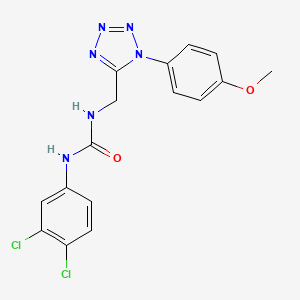
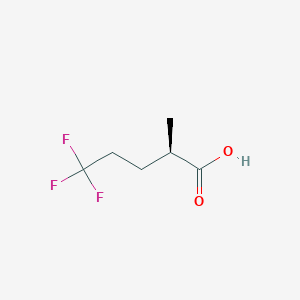
![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)
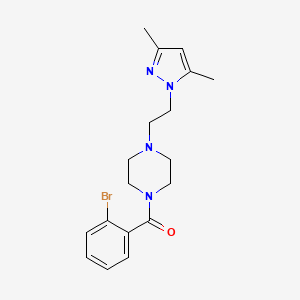
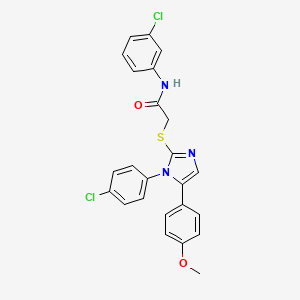
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)